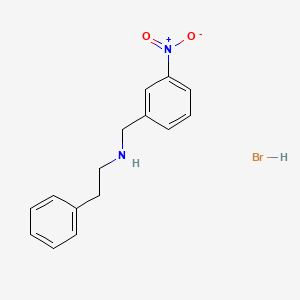

![molecular formula C8H10ClN3OS B3106939 1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride CAS No. 1609395-80-3](/img/structure/B3106939.png)

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

Descripción general

Descripción

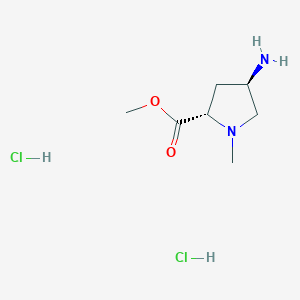

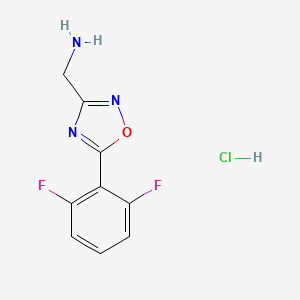

“1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is a chemical compound with the empirical formula C7H7N3OS . It is a solid substance and is usually available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNCC1=NOC(C2=CC=CS2)=N1 . This indicates that the compound contains a 1,2,4-oxadiazole ring attached to a thienylmethyl group and a methanamine group . Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.21 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : The synthesis of similar compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, involves reactions like polyphosphoric acid condensation. This method is high yielding and leads to well-characterized compounds using techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Characterization Methods : Similarly synthesized compounds are characterized spectroscopically, employing UV-Vis, FTIR, DSC, NMR, and mass spectrometric techniques, indicating a robust framework for analyzing such compounds (Shimoga, Shin, & Kim, 2018).

Biological Activities

Antitumor Potential : Some derivatives, like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, exhibit significant cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research and treatment (Ramazani et al., 2014).

Corrosion Inhibition : Certain derivatives have been shown to inhibit corrosion, particularly in mild steel within sulphuric acid environments. This suggests potential applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity : Compounds like 5-(2-thienyl)-1,3,4-oxadiazoles exhibit antimicrobial activities against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Al-Omar, 2010).

Anticoagulant Properties : Derivatives of 1,3,4-oxadiazole have shown promise as anticoagulant agents, indicating their potential use in cardiovascular medicine and research (Iyer et al., 2016).

Optical Properties

- Polyamide and Poly(amide-imide) Synthesis : New diamine monomers containing 1,3,4-oxadiazole rings have been synthesized for use in novel polyamide and poly(amide-imide)s. These materials exhibit blue light-emitting properties, suggesting applications in optoelectronics and materials science (Hamciuc et al., 2015).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information provided by Sigma-Aldrich includes the hazard statement H301 and the precautionary statements P301 + P330 + P331 + P310 . This suggests that if swallowed, one should rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Propiedades

IUPAC Name |

[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS.ClH/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFKRPFLPCCLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NC(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

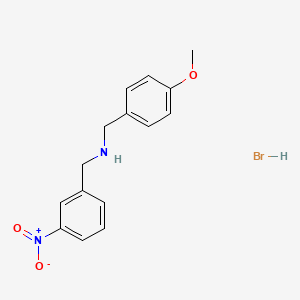

![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)

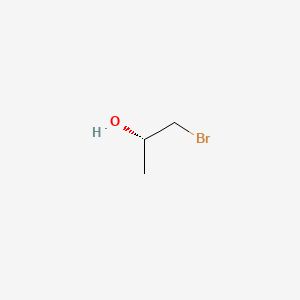

![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)

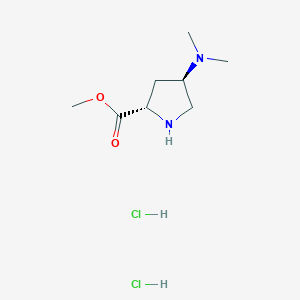

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)